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Compound of Interest

Compound Name: ICG-001

Cat. No.: B3029957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical development of ICG-001,

a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway. It details the

compound's mechanism of action, summarizes key in vitro and in vivo experimental findings

across various disease models, and provides methodologies for critical assays. The

development of ICG-001 and its water-soluble analog, PRI-724, represents a significant

advancement in targeting the historically "undruggable" Wnt pathway, with implications for

oncology and fibrotic diseases.

Core Mechanism of Action: Modulating CBP/p300
Coactivator Choice
ICG-001 is a highly specific antagonist of the interaction between β-catenin and the

transcriptional coactivator CREB-binding protein (CBP).[1][2][3] In the canonical Wnt signaling

pathway, the stabilization and nuclear translocation of β-catenin are critical events. Once in the

nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription

factors to drive the expression of target genes. The transcriptional output is critically dependent

on the recruitment of one of two highly homologous coactivators: CBP or p300.

The interaction of the β-catenin/TCF complex with CBP is associated with the transcription of

genes that promote cell proliferation, self-renewal, and survival, such as Cyclin D1 and
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Survivin.[1][4][5] Conversely, the interaction with p300 tends to drive the expression of genes

involved in cellular differentiation.[6][7]

ICG-001 was identified for its ability to selectively bind to the N-terminal region of CBP (amino

acids 1-111), physically blocking its association with β-catenin.[5][8] Crucially, it does not affect

the interaction between β-catenin and the homologous region of p300.[1][3][5] This specific

disruption shifts the transcriptional balance away from the pro-proliferative CBP-mediated

program and towards the pro-differentiation p300-mediated program.[6][7]
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Diagram 1: Mechanism of ICG-001 in the Wnt/β-catenin signaling pathway.
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Pharmacological and Chemical Properties
ICG-001 is a small molecule with the following characteristics. Its hydrophobicity and poor

water solubility necessitated the development of analogs like PRI-724 for systemic in vivo

administration in clinical settings.[9][10]

Property Value Reference

Chemical Name

(6S,9aS)-Hexahydro-6-[(4-

hydroxyphenyl)methyl]-8-(1-

naphthalenylmethyl)-4,7-dioxo-

N-(phenylmethyl)-2H-

pyrazino[1,2-a]pyrimidine-

1(6H)-carboxamide

[3]

Molecular Formula C₃₃H₃₂N₄O₄ [3]

Molecular Weight 548.63 g/mol [3]

CAS Number 780757-88-2 [3]

Purity ≥98% [3]

Solubility
Soluble to 100 mM in DMSO

and 50 mM in ethanol
[3]

IC₅₀

3 µM for binding to CREB-

binding protein (CBP) in a cell-

free assay

[1]

In Vitro Preclinical Data
ICG-001 has demonstrated potent activity across a wide range of cell types, primarily inducing

cell cycle arrest, apoptosis, and inhibiting proliferation. The effects are often, but not always,

linked to the canonical Wnt pathway.
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Cell Line(s)
Cancer/Dise
ase Type

Assay(s)
Concentrati
on(s)

Key
Findings

Reference(s
)

SW480, HCT-

116

Colorectal

Cancer

RT-PCR,

Western Blot,

Apoptosis

10-25 µM

Downregulate

d Survivin

and Cyclin

D1; induced

apoptosis.

[1][5]

AsPC-1,

MiaPaCa-2

Pancreatic

Cancer

MTT, Soft

Agar, Flow

Cytometry

1-20 µM

Inhibited

growth,

induced G1

cell-cycle

arrest,

downregulate

d Survivin.

[1][2][11]

KHOS,

MG63, 143B

Osteosarcom

a

Viability, Flow

Cytometry,

Migration

IC₅₀: 0.83-

1.24 µM

(72h)

Decreased

viability and

induced

G0/G1 arrest;

surprisingly

enhanced cell

migration.

[12][13]

C666-1, HK-

1, HONE-1

Nasopharyng

eal

Carcinoma

Adhesion,

Migration,

Invasion

10 µM

Inhibited cell-

matrix

adhesion,

migration,

and invasion;

upregulated

miR-134.

[6][14]

Mel270,

Mel202

Uveal

Melanoma

MTT, Flow

Cytometry,

Migration

1-10 µM Strong

antiproliferati

ve activity,

induced cell

cycle arrest

and

apoptosis,

[9]
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inhibited

migration.

KNS42,

SF188,

UW479

Pediatric

Glioma

Spheroid

Formation
Not specified

Significantly

inhibited

sphere

formation and

reduced

sphere size.

[8]

RPMI-8226
Multiple

Myeloma

Apoptosis,

Proliferation
Not specified

Induced

growth arrest

and

apoptosis;

enhanced

cytotoxicity of

doxorubicin.

[15]

ECSC
Endometriosi

s

MTT, BrdU,

Caspase 3/7
2-200 µM

Inhibited cell

viability (IC₅₀

>20µM) and

proliferation;

promoted

apoptosis.

[16][17]

3T3, LX2,

human HSCs
Liver Fibrosis

Gene

Expression,

Contraction

Not specified

Inhibited

fibrotic

parameters,

collagen

contractility,

and wound

healing.

[18][19]

TOPflash Reporter Assay (for Wnt/β-catenin activity):

Cell Seeding: Plate cells (e.g., HepG2, KHOS) in 24-well plates.

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid

(TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).
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Treatment: After 24 hours, treat cells with ICG-001, an appropriate vehicle control (e.g.,

DMSO), and a Wnt pathway activator if needed (e.g., Wnt3a conditioned media).[13]

Lysis and Reading: After an additional 24-48 hours, lyse the cells using a dual-luciferase

reporter assay system.

Analysis: Measure both firefly and Renilla luciferase activities. Normalize the TOPflash signal

to the Renilla signal. A decrease in the ratio indicates inhibition of β-catenin/TCF-mediated

transcription.[10]

Cell Viability (MTT) Assay:

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

Treatment: Treat cells with various concentrations of ICG-001 or vehicle control for a

specified duration (e.g., 72-96 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals by metabolically active cells.

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the

formazan crystals.

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader. The absorbance is proportional to the number of viable cells.[2][9]

Cell Cycle Analysis (Flow Cytometry):

Treatment: Treat cells with ICG-001 or vehicle for a set time (e.g., 24 hours).

Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

Staining: Resuspend fixed cells in a staining solution containing a DNA-intercalating dye

(e.g., Propidium Iodide) and RNase A.

Analysis: Analyze the DNA content of individual cells using a flow cytometer. The intensity of

the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in
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G0/G1, S, and G2/M phases of the cell cycle.[9][12][13]

Co-Immunoprecipitation (for protein-protein interaction):

Cell Lysis: Treat cells (e.g., SFO2 ALL cells) with ICG-001 (10 µM) or DMSO for 48 hours.

Lyse the cells in a non-denaturing lysis buffer.[7]

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein

(e.g., anti-β-catenin). Add protein A/G beads to pull down the antibody-protein complex.

Washing: Wash the beads several times to remove non-specific binding proteins.

Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the

interacting protein (e.g., CBP or p300) by Western blot. A reduced CBP band in the ICG-001
treated sample indicates disruption of the β-catenin/CBP interaction.[7][10]

In Vivo Preclinical Data
The anti-tumor and anti-fibrotic efficacy of ICG-001 and its analogs has been validated in

numerous preclinical animal models.

| Model Type | Disease | Dosing & Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | |

SW620 Xenograft (Nude Mouse) | Colon Cancer | 150 mg/kg, i.v. (analog) | Dramatic reduction

in tumor volume over 19 days with no toxicity. |[1][5][20] | | APCMin/+ Mouse | Colon Cancer

(Familial Adenomatous Polyposis) | Not specified (analog) | 42% reduction in colon and small

intestinal polyps over 9 weeks. |[5][20] | | Orthotopic Xenograft (PDAC cells) | Pancreatic

Cancer | Not specified | Significantly prolonged survival compared to vehicle. |[2] | | Lung

Metastasis Model (HONE-1 cells) | Nasopharyngeal Carcinoma | 10 µM pre-treatment (7 days)

| Significantly reduced lung metastasis of NPC cells. |[6] | | Bleomycin-induced Fibrosis

(Mouse) | Pulmonary Fibrosis | 5 mg/kg/day, i.p. | Attenuated lung fibrosis, preserved

epithelium, and significantly improved survival. |[1][21] | | CCl₄-induced Injury (Mouse) | Liver

Fibrosis | Not specified | Attenuated collagen accumulation and hepatic stellate cell (HSC)

activation; inhibited inflammation and angiogenesis. |[18][19][22] | | Endometriosis Model

(Mouse) | Endometriosis | 10, 50, 100 mg/kg | Significantly reduced the number of

endometriotic lesions. |[16] | | RPMI-8226 Xenograft (SCID Mouse) | Multiple Myeloma | Not

specified | Significantly reduced tumor growth. |[15] | | Para-tibial Injection (KHOS cells) |

Osteosarcoma | 50 mg/kg/day | No significant effect on primary tumor volume; significantly
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increased metastatic dissemination to the lungs. |[12] | | ALL Xenograft (NSG Mouse) | Acute

Lymphoblastic Leukemia | Not specified | In combination with chemotherapy, sensitized

leukemia cells and improved median survival time from 85 to 100 days. |[7] |

The workflow for a typical xenograft study involves several key steps, from cell preparation to

endpoint analysis. This process is crucial for evaluating a compound's efficacy and potential

toxicity in a living system.

Preparation Phase

Experimental Phase Analysis Phase
1. Culture Cancer

Cells
2. Prepare Cell

Suspension 4. Inject Cells
(Subcutaneous or
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7. Monitor Tumor Volume
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10. Data Analysis
(Tumor Growth Curves,
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Diagram 2: Generalized workflow for an in vivo xenograft efficacy study.

Molecular Effects and Biomarkers
Treatment with ICG-001 leads to distinct changes in gene and protein expression that underlie

its cellular effects.

Downregulation of Pro-Survival/Proliferation Genes: A consistent finding across multiple

cancer types is the potent downregulation of BIRC5 (Survivin) and CCND1 (Cyclin D1).[1][5]

[11] Survivin is an inhibitor of apoptosis, and its suppression is linked to the induction of

caspase-mediated cell death.[5][7] The reduction in Cyclin D1 contributes to the observed

G1 cell cycle arrest.[1][12]

Induction of Cell Cycle Inhibitors: In some contexts, such as osteosarcoma, ICG-001
treatment leads to the accumulation of the cell cycle inhibitor p21WAF1, further contributing

to G1 phase blockade.[12][13]
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Modulation of MicroRNAs: In nasopharyngeal carcinoma, ICG-001 was found to upregulate

miR-134. This microRNA directly targets Integrin β1 (ITGB1), leading to its downregulation.

The subsequent reduction in ITGB1 impairs cell adhesion and migration, thereby inhibiting

metastasis.[6][14] This provides a clear mechanistic link from the primary drug action to a

complex biological outcome.

ICG-001 Treatment
(in NPC cells)

miR-134 Expression
(Upregulated)

induces Integrin β1 (ITGB1) mRNA
(Targeted for degradation)

targets ITGB1 Protein
(Downregulated)
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is required for
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Click to download full resolution via product page

Diagram 3: Logical pathway of ICG-001's anti-metastatic effect in NPC.

ICG-001 Analogs: PRI-724 and C-82
A significant hurdle in the clinical translation of ICG-001 was its poor water solubility.[9] This led

to the development of PRI-724, a water-soluble analog with the same mechanism of action.[2]

[23] PRI-724 has been advanced into multiple early-phase clinical trials for solid tumors,

including pancreatic cancer, and myeloid malignancies.[2][8]

Another analog, C-82, has been studied alongside ICG-001 in preclinical models of

endometriosis, where it also demonstrated the ability to inhibit cell proliferation and

fibrogenesis.[16][17]

Conclusion and Future Directions
The preclinical development of ICG-001 has robustly demonstrated its potential as a modulator

of the Wnt/β-catenin pathway. By selectively antagonizing the CBP/β-catenin interaction, it

effectively inhibits proliferation and induces apoptosis in a wide array of cancer cells and

reduces fibrosis in multiple organ systems. The data strongly support its mechanism of shifting

β-catenin's transcriptional output from a proliferative to a differentiative program.

The advancement of its water-soluble analog, PRI-724, into clinical trials is a testament to the

promise of this therapeutic strategy. However, preclinical data also highlight the complexity of

targeting this central signaling node. The unexpected pro-migratory effect observed in
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osteosarcoma models underscores the importance of understanding the cellular context in

which these inhibitors are used.[12][13]

Future research will likely focus on identifying predictive biomarkers for patient stratification,

exploring rational combination therapies (e.g., with conventional chemotherapy, as shown in

leukemia models[7]), and further elucidating the context-dependent cellular responses to CBP/

β-catenin inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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